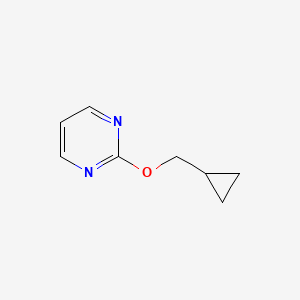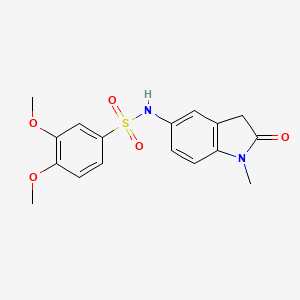![molecular formula C12H17Cl2F3N2 B2959922 4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride CAS No. 1707358-71-1](/img/structure/B2959922.png)
4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride” is C12H17Cl2F3N2 . The molecular weight is 317.1779896 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 317.18 . The chemical formula is C12H15F3N2・2HCl .Aplicaciones Científicas De Investigación
Efficient PFAS Removal by Amine-Functionalized Sorbents
Research has shown that amine-containing sorbents offer promising solutions for the removal of Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These substances are persistent environmental pollutants. Amine-functionalized sorbents, including those with piperidine structures, can effectively remove PFAS through electrostatic interactions, hydrophobic interactions, and sorbent morphology. This suggests potential environmental applications for compounds like 4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride in water treatment technologies (Ateia et al., 2019).
Analytical Methods for Biogenic Amines in Foods
The analysis of biogenic amines (BAs) in food is crucial due to their impact on food quality and safety. Biogenic amines, such as histamine and tyramine, can indicate food spoilage or the presence of microbial activity. Research into analytical methods for detecting BAs in foods, including those involving amine functional groups, underscores the importance of chemical analysis in food safety and public health (Önal, 2007).
Antifungal Compounds from Piper Species
Compounds derived from Piper species, including piperidine analogues, have been studied for their antifungal properties. These compounds, which encompass a variety of chemical structures including amides and alkaloids, could provide a basis for developing new antifungal agents with potential applications in pharmaceuticals and agriculture (Xu & Li, 2011).
Synthesis of N-Heterocycles via Sulfinimines
The use of chiral sulfinamides in the stereoselective synthesis of amines and their derivatives, including piperidines, highlights the importance of such compounds in medicinal chemistry. These methodologies provide access to diverse N-heterocycles, which are essential components of many pharmaceuticals and natural products (Philip et al., 2020).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, rinse cautiously with water for several minutes . If swallowed, rinse mouth and call a poison center or doctor/physician if you feel unwell . It is also recommended to keep away from heat/sparks/open flames/hot surfaces .
Direcciones Futuras
The future directions of “4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride” could involve further exploration of its analgesic potential, as well as its potential applications in other therapeutic areas. As with all research compounds, ongoing studies and advancements in technology will continue to shed light on its properties and potential uses .
Propiedades
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2.2ClH/c13-12(14,15)10-3-1-2-9(8-10)11(16)4-6-17-7-5-11;;/h1-3,8,17H,4-7,16H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQCJOGBCMJZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC(=CC=C2)C(F)(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-chlorophenyl)-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2959844.png)
![ethyl 6-methyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2959846.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2959847.png)
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)



![3-[2-(2-Methoxyethoxy)ethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2959855.png)



![2-Chloro-N-[(3-imidazol-1-ylcyclobutyl)methyl]acetamide;hydrochloride](/img/structure/B2959859.png)
